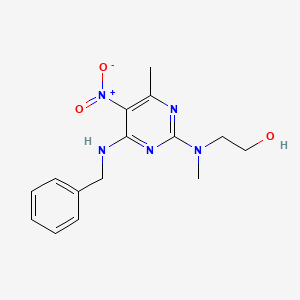

![molecular formula C17H12N2OS2 B2785437 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine CAS No. 339018-89-2](/img/structure/B2785437.png)

2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

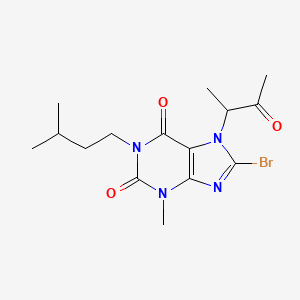

“2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine” is a chemical compound with the molecular formula C17H12N2OS2 . It is a derivative of thienopyrimidine, a class of compounds that hold a unique place in medicinal chemistry due to their structural similarity to purines . Thienopyrimidine derivatives are known for their various biological activities .

Molecular Structure Analysis

The molecular structure of “2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine” is characterized by the presence of a thieno[3,2-d]pyrimidine core, a methylsulfanyl group at the 2-position, and a 2-naphthyloxy group at the 4-position . The exact structural details are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Antitumor Agents

Thieno[3,2-d]pyrimidine derivatives, including “2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine”, have been synthesized and evaluated as potent antitumor agents . They have shown remarkable antitumor activity against various cancer cell lines such as SU-DHL-6, WSU-DLCL-2, and K562 . They also exhibit low toxicity against HEK-293T cells .

EZH2 Inhibitors

These compounds have been used as EZH2 inhibitors . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene regulation. Its overexpression or mutation is associated with various types of cancer. Therefore, inhibiting EZH2 is a promising strategy for cancer therapy .

Apoptosis Inducers

The thieno[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment. By inducing apoptosis, these compounds can effectively kill cancer cells .

Inhibitors of Cell Migration

These compounds can inhibit the migration of cancer cells . This is particularly important in preventing metastasis, the process by which cancer spreads to other parts of the body .

Tubulin Inhibitors

Thieno[3,2-d]pyrimidine and its derivatives have been found to inhibit tubulin, a protein that is essential for cell division . By inhibiting tubulin, these compounds can prevent the proliferation of cancer cells .

Overcoming Multidrug Resistance

Some thieno[3,2-d]pyrimidine derivatives have shown the ability to overcome P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) . MDR is a major obstacle in cancer treatment, as it makes cancer cells resistant to a wide range of drugs .

Wirkmechanismus

Target of Action

The primary target of 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine is EZH2 and Tubulin . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. Tubulin is a protein that is an essential component of microtubules, providing the structure for cells and playing a crucial role in cell division .

Mode of Action

This compound acts as an inhibitor of EZH2 and Tubulin . It binds to these targets, preventing their normal function. For EZH2, this means disrupting the methylation process, which can lead to changes in gene expression . For Tubulin, inhibition prevents the polymerization process necessary for microtubule formation, disrupting cell structure and division .

Biochemical Pathways

The inhibition of EZH2 can affect various biochemical pathways related to gene expression and cellular differentiation . The disruption of Tubulin function affects the cell cycle, particularly the mitosis phase, as microtubules are essential for chromosome separation .

Pharmacokinetics

The compound has demonstrated potent antiproliferative activity against various cancer cell lines , suggesting it has sufficient bioavailability to exert its effects.

Result of Action

The compound’s action results in significant antitumor activity. It has been shown to induce apoptosis (programmed cell death) in SU-DHL-6 cells in a concentration-dependent manner and inhibit their migration . It also induces G2/M phase arrest and apoptosis in SKOV3 cells, as well as dose-dependent inhibition of tumor cell migration and invasion .

Zukünftige Richtungen

Thienopyrimidine derivatives, including “2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine”, have shown promising anticancer effects, suggesting their potential as therapeutic agents . Future research could focus on further exploring their biological activities, optimizing their synthesis processes, and evaluating their safety profiles.

Eigenschaften

IUPAC Name |

2-methylsulfanyl-4-naphthalen-2-yloxythieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2OS2/c1-21-17-18-14-8-9-22-15(14)16(19-17)20-13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHGHXYLEDARBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=N1)OC3=CC4=CC=CC=C4C=C3)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

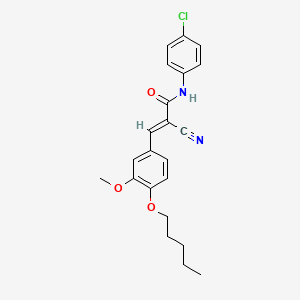

![N-(2,5-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2785355.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2785356.png)

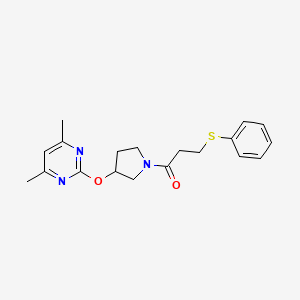

![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2785360.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2785362.png)

![3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2785369.png)

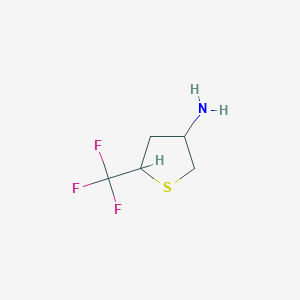

![Ethyl 2-(6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)benzoate](/img/structure/B2785372.png)